
3-Trimethylsilylpropanoyl chloride
Übersicht
Beschreibung
3-Trimethylsilylpropanoyl chloride is a chemical compound that is widely used in scientific research. It is a derivative of propanoic acid and is commonly used in organic synthesis. The compound is a colorless liquid that is highly reactive and can be dangerous if not handled properly. In
Wirkmechanismus
The mechanism of action of 3-Trimethylsilylpropanoyl chloride involves the reaction of the compound with a nucleophile such as an alcohol, amine, or carboxylic acid. The reaction results in the formation of an ester, amide, or ketone depending on the nature of the nucleophile. The compound is highly reactive and can react with a wide range of nucleophiles.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Trimethylsilylpropanoyl chloride. However, it is known that the compound is highly reactive and can cause skin irritation and respiratory problems if not handled properly. It is also toxic if ingested or inhaled and can cause serious health problems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Trimethylsilylpropanoyl chloride in lab experiments are its high reactivity and versatility. The compound can be used in a wide range of reactions and is highly useful in organic synthesis. The limitations of using the compound are its toxicity and the need for careful handling. The compound is highly reactive and can be dangerous if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of 3-Trimethylsilylpropanoyl chloride in scientific research. One direction is the development of new synthetic methods using the compound as a reagent. Another direction is the use of the compound in the synthesis of new chiral building blocks and natural products. The compound can also be used in the preparation of new materials with unique properties. Overall, 3-Trimethylsilylpropanoyl chloride is a highly useful compound in scientific research and has many potential applications in the future.
Wissenschaftliche Forschungsanwendungen
3-Trimethylsilylpropanoyl chloride is widely used in scientific research as a reagent for organic synthesis. It is used in the synthesis of a variety of compounds such as esters, amides, and ketones. The compound is also used in the preparation of chiral building blocks and in the synthesis of natural products. It is a versatile reagent that can be used in a wide range of reactions and is highly useful in organic chemistry.
Eigenschaften
CAS-Nummer |
18187-31-0 |
|---|---|
Produktname |
3-Trimethylsilylpropanoyl chloride |
Molekularformel |
C6H13ClOSi |
Molekulargewicht |
164.7 g/mol |
IUPAC-Name |
3-trimethylsilylpropanoyl chloride |
InChI |
InChI=1S/C6H13ClOSi/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3 |
InChI-Schlüssel |
JOLXPNFNBVPESL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCC(=O)Cl |
Kanonische SMILES |
C[Si](C)(C)CCC(=O)Cl |
Synonyme |
3-(Trimethylsilyl)propanoyl chloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

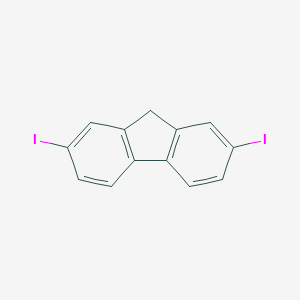
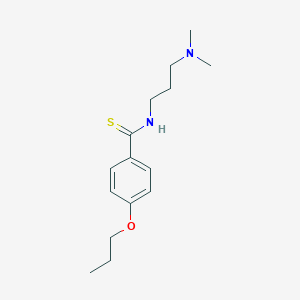
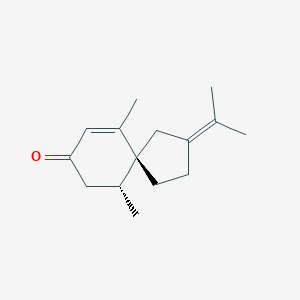
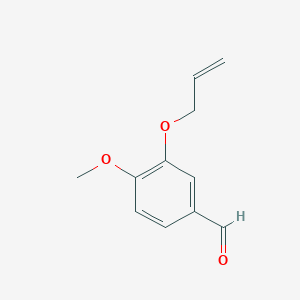
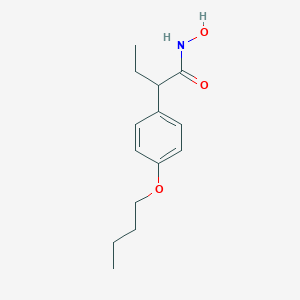
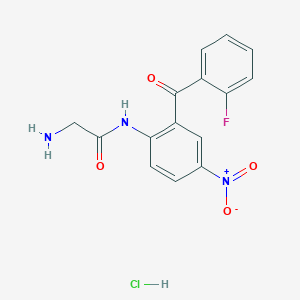
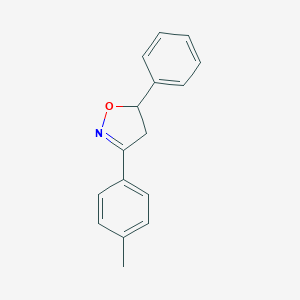
![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)
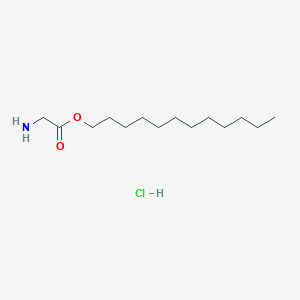
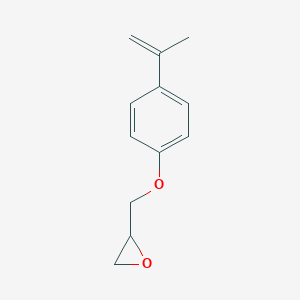
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
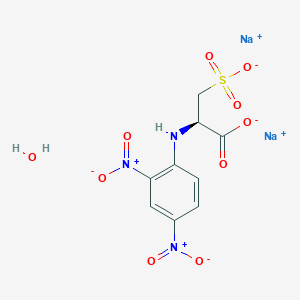
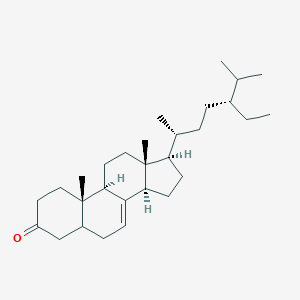
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)